2-(Cyclohexylthio)-5-nitrobenzaldehyde

Description

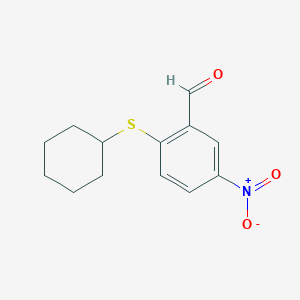

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylsulfanyl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPVOEAECFNQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384291 | |

| Record name | 2-(Cyclohexylsulfanyl)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-46-3 | |

| Record name | 2-(Cyclohexylthio)-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclohexylsulfanyl)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Cyclohexylthio)-5-nitrobenzaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Cyclohexylthio)-5-nitrobenzaldehyde, a molecule of interest for its potential applications in synthetic chemistry and drug discovery. By examining its chemical properties, synthesis, reactivity, and putative biological relevance, this document serves as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is an aromatic compound characterized by a benzaldehyde core functionalized with a cyclohexylthio group at the 2-position and a nitro group at the 5-position. The interplay of these functional groups dictates its chemical reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 175278-46-3 | [1][2] |

| Molecular Formula | C₁₃H₁₅NO₃S | [1][2] |

| Molecular Weight | 265.33 g/mol | [1][2] |

| Appearance | Expected to be a crystalline solid | Inferred from related nitrobenzaldehydes |

| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Sparingly soluble in water. | Inferred from the properties of 2-nitrobenzaldehyde[3] |

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method for forming aryl thioethers involves the reaction of an activated aryl halide with a thiol.[1][2]

Proposed Synthetic Pathway

The most plausible synthetic route involves the reaction of 2-chloro-5-nitrobenzaldehyde with cyclohexanethiol in the presence of a base. The electron-withdrawing nitro group in the para position to the chlorine atom activates the aromatic ring towards nucleophilic attack by the thiolate anion.[4][5][6]

Caption: Proposed synthesis of this compound via SNAr.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO, add cyclohexanethiol (1.1 eq).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), to the reaction mixture. The base deprotonates the thiol to form the more nucleophilic thiolate.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aldehydic Proton (-CHO): A singlet is expected in the downfield region, around δ 9.8-10.5 ppm.

-

Aromatic Protons: Three protons on the benzene ring will likely appear as multiplets or doublets in the range of δ 7.5-8.5 ppm. The specific splitting pattern will depend on the coupling between them.

-

Cyclohexyl Protons: A series of multiplets corresponding to the protons of the cyclohexyl ring are expected between δ 1.2-3.5 ppm. The proton attached to the sulfur atom will be the most deshielded.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-CHO): A signal is anticipated around δ 188-192 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 115-160 ppm), with the carbons attached to the nitro and thioether groups showing characteristic shifts.

-

Cyclohexyl Carbons: Signals for the six carbons of the cyclohexyl ring should appear in the upfield region (δ 20-60 ppm).

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong absorption band is expected around 1700-1720 cm⁻¹.

-

N-O Stretch (Nitro group): Two characteristic strong bands are anticipated around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-S Stretch: A weaker absorption may be observed in the range of 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: These will be present in their typical regions.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 265.33 g/mol . Fragmentation patterns would likely involve the loss of the aldehyde group, the nitro group, and cleavage of the cyclohexylthio moiety.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is governed by its three primary functional groups: the aldehyde, the nitro group, and the thioether linkage. This trifunctional nature makes it a versatile scaffold for further chemical modifications.

Caption: Key reaction pathways for derivatizing this compound.

-

Aldehyde Group: The aldehyde functionality is a key site for nucleophilic addition reactions.[10][11][12] It can readily undergo:

-

Condensation reactions: With active methylene compounds (e.g., Knoevenagel condensation) or phosphorus ylides (Wittig reaction) to form new carbon-carbon bonds.

-

Reductive amination: To synthesize secondary and tertiary amines.

-

Oxidation: To the corresponding carboxylic acid, which can then be used for amide or ester formation.

-

-

Nitro Group: The nitro group is a strong electron-withdrawing group that activates the aromatic ring. It can be readily reduced to an amino group, which is a versatile functional handle for a variety of transformations, including diazotization and amide bond formation.[13]

-

Thioether Linkage: The sulfur atom in the thioether can be oxidized to a sulfoxide and further to a sulfone, which can significantly alter the electronic properties and biological activity of the molecule.

Potential Applications in Drug Discovery

While there is no direct evidence of the biological activity of this compound in the current literature, its structural motifs are present in various biologically active compounds. This suggests its potential as a valuable building block in medicinal chemistry.[14]

-

Antimicrobial and Anticancer Agents: Aryl thioethers are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[14][15] The presence of the nitroaromatic moiety is also a feature of some antimicrobial drugs.

-

Enzyme Inhibition: The electrophilic nature of the aldehyde and the potential for the thioether to interact with active site residues of enzymes make this scaffold an interesting starting point for the design of enzyme inhibitors.

-

Scaffold for Combinatorial Chemistry: The multiple functional groups on the molecule allow for the straightforward synthesis of a library of derivatives for high-throughput screening to identify new bioactive compounds.

Safety and Handling

Specific safety data for this compound is not widely available. However, based on the properties of related nitrobenzaldehydes, it should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a readily synthesizable and versatile chemical intermediate. Its trifunctional nature provides a rich platform for chemical derivatization, making it a promising scaffold for the discovery of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to explore the potential of this intriguing molecule. Further experimental validation of its properties and biological activities is warranted.

References

- Study.com. p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. [Link]

- ACS Publications.

- ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

- ResearchGate.

- Sarthaks eConnect. Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ?. [Link]

- PMC - PubMed Central.

- ResearchGate.

- RSC Publishing. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. [Link]

- CABI.

- ResearchGate. Examples of biologically important thioethers. [Link]

- OpenStax. 16.

- NIST WebBook. Benzaldehyde, 2-nitro-. [Link]

- Chemistry LibreTexts. 16.

- NIST WebBook. Benzaldehyde, 2-nitro-. [Link]

- Chemistry LibreTexts. 3.

- NIST WebBook. Benzaldehyde, 2-nitro-. [Link]

- PubChem.

- PMC - NIH.

- PubChem. 2-Nitrobenzaldehyde. [Link]

- PMC - PubMed Central. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

- PMC - NIH.

- Clutch Prep.

- Google Patents. US7169791B2 - Inhibitors of tyrosine kinases.

- Google Patents.

- Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

- Google Patents. EP0573975A1 - 2-alkoxycarbonyl-5-o-chlorobenzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative and process for producing the same.

- Google Patents. US3652589A - 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols.

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents | MDPI [mdpi.com]

- 3. 2-Nitrobenzaldehyde | C7H5NO3 | CID 11101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzaldehyde, 2-nitro- [webbook.nist.gov]

- 9. Benzaldehyde, 2-nitro- [webbook.nist.gov]

- 10. homework.study.com [homework.study.com]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. sarthaks.com [sarthaks.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p -quinone methides with organosulfur reagents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01815F [pubs.rsc.org]

Molecular structure of 2-(Cyclohexylthio)-5-nitrobenzaldehyde

An In-depth Technical Guide to the Molecular Structure of 2-(Cyclohexylthio)-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS No. 175278-46-3). As a substituted nitrobenzaldehyde, this compound represents a valuable scaffold in medicinal chemistry and organic synthesis, possessing functional groups amenable to a wide array of chemical transformations. This document moves beyond basic identification to detail the multi-technique analytical workflow required for unambiguous structural elucidation and characterization. We will explore the theoretical underpinnings and practical application of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in defining its molecular architecture. The causality behind experimental choices is explained, providing field-proven insights for professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: A Scaffold of Potential

Substituted benzaldehydes are foundational building blocks in the synthesis of complex organic molecules.[1] The title compound, this compound, is of particular interest due to its unique combination of functional groups. The presence of an electron-withdrawing nitro group (-NO₂) and a reactive aldehyde group (-CHO) makes it a valuable precursor for constructing diverse, pharmacologically active scaffolds.[2][3] The introduction of a bulky, lipophilic cyclohexylthio moiety at the ortho position introduces specific steric and electronic properties that can be exploited in rational drug design. Thioethers themselves are crucial in various biological and pharmaceutical applications.[4]

Understanding the precise three-dimensional structure, electronic distribution, and functional group interplay of this molecule is paramount for predicting its reactivity, designing derivatives, and elucidating potential structure-activity relationships (SAR). This guide serves as a self-validating framework for the analytical chemist, outlining the necessary steps to confirm the identity and purity of this compound with a high degree of scientific rigor.

Core Physicochemical Properties

A foundational step in any analysis is the compilation of the molecule's basic chemical identifiers and properties. This data serves as the primary reference against which all subsequent experimental data will be validated.

| Property | Value | Source |

| IUPAC Name | 2-(cyclohexylsulfanyl)-5-nitrobenzaldehyde | [5] |

| CAS Number | 175278-46-3 | [6][7] |

| Molecular Formula | C₁₃H₁₅NO₃S | [6][7] |

| Molecular Weight | 265.33 g/mol | [5][6] |

| InChI Key | KKPVOEAECFNQNB-UHFFFAOYSA-N | [6] |

Plausible Synthetic Pathway

While numerous synthetic routes can be envisioned, a highly plausible and efficient method for preparing this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This approach is chosen for its reliability and the commercial availability of the starting materials. The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring towards nucleophilic attack, making the ortho-positioned halogen an excellent leaving group.

Caption: Proposed synthesis of the title compound via SₙAr reaction.

Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-nitrobenzaldehyde (1.0 equiv.) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 equiv.), to the mixture.

-

Nucleophile Addition: Slowly add cyclohexanethiol (1.1 equiv.) to the stirring suspension.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Molecular Structure Elucidation: A Multi-Technique Approach

Confirming the molecular structure requires a coordinated analytical approach where each technique provides a unique and complementary piece of the structural puzzle. This workflow ensures a robust and verifiable characterization.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ojs.wiserpub.com [ojs.wiserpub.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 175278-46-3 [sigmaaldrich.com]

- 6. This compound | CAS: 175278-46-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. echemi.com [echemi.com]

Synthesis pathway for 2-(Cyclohexylthio)-5-nitrobenzaldehyde

An In-Depth Technical Guide to the Synthesis of 2-(Cyclohexylthio)-5-nitrobenzaldehyde

Abstract

This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for this compound (CAS No: 175278-46-3), a valuable chemical intermediate in the development of novel therapeutics and functional materials.[1][2] The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic chemistry. This document delineates the reaction mechanism, provides a detailed experimental protocol, and offers insights into process optimization and characterization of the final product. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind the procedural steps to ensure reproducibility and high-yield synthesis.

Introduction and Strategic Overview

This compound is a substituted aromatic aldehyde featuring three key functional groups: an aldehyde, a nitro group, and a thioether. This unique combination makes it a strategic precursor for constructing complex heterocyclic systems and other molecular scaffolds of interest in medicinal chemistry. The aldehyde group serves as a reactive handle for condensation reactions, such as the formation of Schiff bases or Knoevenagel adducts, while the nitro group can be readily reduced to an amine, opening further avenues for derivatization.[3][4]

The most direct and industrially scalable approach to this molecule is through the nucleophilic aromatic substitution (SNAr) of a suitable 2-halo-5-nitrobenzaldehyde with cyclohexanethiol. The presence of the strongly electron-withdrawing nitro group para to the leaving group (the halogen) is critical, as it activates the aromatic ring for nucleophilic attack.

Reaction Scheme:

Mechanistic Insights: The Rationale Behind the SNAr Pathway

The synthesis hinges on the principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism, which proceeds via a two-step addition-elimination sequence.[5]

-

Activation of the Aromatic Ring : The SNAr reaction is typically slow on unactivated benzene rings. However, the presence of a strong electron-withdrawing group (EWG), such as the nitro (-NO₂) group, is essential. The nitro group delocalizes the negative charge of the aromatic ring through resonance, particularly when it is positioned ortho or para to the leaving group. This delocalization stabilizes the intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.[5]

-

Generation of the Nucleophile : Cyclohexanethiol is a weak nucleophile. Its reactivity is dramatically enhanced by deprotonation with a base (e.g., K₂CO₃, NaOH) to form the corresponding cyclohexylthiolate anion (C₆H₁₁S⁻). This anion is a much more potent nucleophile due to its concentrated negative charge on the sulfur atom.

-

Formation of the Meisenheimer Complex : The reaction is initiated by the attack of the cyclohexylthiolate nucleophile on the carbon atom bearing the chlorine atom. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group.[5]

-

Elimination and Aromatization : The aromaticity of the ring is restored in the final, typically rapid, step where the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex. This results in the formation of the final thioether product.

The choice of a fluoro-substituted precursor (2-fluoro-5-nitrobenzaldehyde) can often accelerate the reaction, as fluorine is a more effective activating group for SNAr reactions than chlorine, despite being a poorer leaving group in SN1/SN2 reactions.[6][7] However, 2-chloro-5-nitrobenzaldehyde is a more common and cost-effective starting material.[8][9][10]

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound.

Materials and Reagents:

-

2-Chloro-5-nitrobenzaldehyde

-

Cyclohexanethiol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-Chloro-5-nitrobenzaldehyde (1.0 eq.).

-

Addition of Reagents : Add anhydrous potassium carbonate (2.0 eq.) followed by anhydrous N,N-Dimethylformamide (DMF) to create a stirrable slurry (approx. 5-10 mL per gram of starting aldehyde).

-

Nucleophile Addition : Add cyclohexanethiol (1.2 eq.) to the mixture dropwise at room temperature while stirring.

-

Reaction Conditions : Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water (approx. 10 times the volume of DMF used). A solid precipitate should form.

-

Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

-

Collect the crude solid product by vacuum filtration and wash thoroughly with deionized water.

-

-

Extraction (Alternative to Precipitation) :

-

Pour the cooled reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification :

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound as a solid.

-

Data Presentation and Characterization

Table 1: Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Chloro-5-nitrobenzaldehyde | A commercially available and highly activated substrate for SNAr.[8][10] |

| Nucleophile | Cyclohexanethiol | Provides the desired cyclohexylthio moiety.[11] |

| Base | Potassium Carbonate (K₂CO₃) | A moderately strong, non-nucleophilic base to generate the thiolate anion. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that enhances the rate of SNAr reactions. |

| Stoichiometry | Aldehyde:Thiol:Base = 1:1.2:2 | A slight excess of thiol and a larger excess of base ensure complete reaction. |

| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 4-8 hours | Typical duration for completion, should be monitored by TLC. |

| Typical Yield | > 85% (after purification) | The reaction is generally high-yielding. |

Table 2: Product Characterization Data

| Property | Expected Value |

| Chemical Formula | C₁₃H₁₅NO₃S[1][12] |

| Molecular Weight | 265.33 g/mol [1][12] |

| Appearance | Yellow to orange solid |

| Melting Point | Not widely reported; requires experimental determination. |

| ¹H NMR (CDCl₃) | δ ~10.4 (s, 1H, -CHO), δ ~8.5 (d, 1H, Ar-H), δ ~8.1 (dd, 1H, Ar-H), δ ~7.5 (d, 1H, Ar-H), δ ~3.5 (m, 1H, S-CH), δ ~1.2-2.2 (m, 10H, cyclohexyl -CH₂) |

| ¹³C NMR (CDCl₃) | δ ~188 (CHO), δ ~148 (C-NO₂), δ ~145 (C-S), aromatic carbons (δ ~120-140), cyclohexyl carbons (δ ~25-60) |

| FTIR (cm⁻¹) | ~2850 (Aldehyde C-H), ~1700 (C=O stretch), ~1520 & ~1340 (NO₂ stretch), ~1580 (Aromatic C=C) |

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis, from initial setup to final product analysis.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 175278-46-3 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. vapourtec.com [vapourtec.com]

- 6. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 12. This compound | CAS: 175278-46-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

Spectroscopic Characterization of 2-(Cyclohexylthio)-5-nitrobenzaldehyde: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Importance of Spectroscopic Characterization

2-(Cyclohexylthio)-5-nitrobenzaldehyde (C₁₃H₁₅NO₃S, Molar Mass: 265.33 g/mol ) is an organic compound featuring a nitro-substituted aromatic ring, a thioether linkage to a cyclohexyl group, and an aldehyde functional group. The unique arrangement of these functionalities imparts specific chemical properties that are of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any application, and spectroscopic techniques are the cornerstone of this characterization.

This guide delves into the three primary spectroscopic methods used for the structural analysis of organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and provides insights into the molecular formula and fragmentation patterns.

The subsequent sections will offer a predictive analysis of the spectral data for this compound, coupled with robust experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is expected to exhibit distinct signals corresponding to the aldehydic, aromatic, and cyclohexyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | Aldehyde (-CHO) |

| ~8.6 | d | 1H | Aromatic H (ortho to -NO₂) |

| ~7.9 | dd | 1H | Aromatic H (para to -NO₂) |

| ~7.5 | d | 1H | Aromatic H (ortho to -SCH) |

| ~3.5 | m | 1H | Cyclohexyl CH-S |

| ~1.2-2.2 | m | 10H | Cyclohexyl CH₂ |

Causality Behind Predictions:

-

Aldehyde Proton (~10.2 ppm): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring, hence its downfield chemical shift. It appears as a singlet as there are no adjacent protons.

-

Aromatic Protons (~7.5-8.6 ppm): The three protons on the benzene ring will appear in the aromatic region. The nitro group is a strong electron-withdrawing group, causing the protons ortho and para to it to be shifted downfield. The thioether group is a weaker activating group. The specific splitting patterns (doublet, doublet of doublets) arise from the coupling between adjacent aromatic protons.

-

Cyclohexyl Protons (~1.2-3.5 ppm): The methine proton attached to the sulfur atom is expected to be the most downfield of the cyclohexyl protons due to the electronegativity of sulfur. The remaining ten methylene protons of the cyclohexyl ring will appear as a complex multiplet in the aliphatic region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde C=O |

| ~150 | Aromatic C-NO₂ |

| ~145 | Aromatic C-S |

| ~135 | Aromatic C-CHO |

| ~125-130 | Aromatic CH |

| ~45 | Cyclohexyl CH-S |

| ~25-35 | Cyclohexyl CH₂ |

Causality Behind Predictions:

-

Carbonyl Carbon (~190 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons (~125-150 ppm): The aromatic carbons will have distinct chemical shifts based on their substituents. The carbons attached to the nitro and sulfur groups will be downfield, as will the carbon of the aldehyde group.

-

Cyclohexyl Carbons (~25-45 ppm): The carbons of the cyclohexyl ring will appear in the aliphatic region, with the carbon attached to sulfur being the most downfield.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring NMR spectra of a solid organic compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[1]

-

The solvent height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Wipe the outside of the NMR tube to remove any contaminants.

-

Insert the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which will result in sharp spectral lines.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its aldehyde, nitro, thioether, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2930, 2850 | Strong | Aliphatic C-H stretch (cyclohexyl) |

| ~2820, 2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1590, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~1520, 1340 | Strong | Asymmetric & Symmetric NO₂ stretch |

| ~700-600 | Medium | C-S stretch |

Causality Behind Predictions:

-

C-H Stretches: The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl group are observed below 3000 cm⁻¹. The aldehyde C-H stretch typically appears as a pair of weak to medium bands (a Fermi doublet).

-

C=O Stretch: The strong absorption around 1700 cm⁻¹ is a hallmark of the aldehyde carbonyl group.

-

NO₂ Stretches: The nitro group exhibits two strong and characteristic stretching vibrations, one asymmetric and one symmetric.

-

C-S Stretch: The carbon-sulfur bond stretch is typically weak and appears in the fingerprint region of the spectrum.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum:

-

With the empty and clean ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Lower the press arm to apply firm, even pressure on the sample, ensuring good contact with the crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks and assign them to the corresponding functional groups.

-

Diagram: ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that leads to significant fragmentation, providing a molecular fingerprint.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Plausible Origin |

| 265 | [C₁₃H₁₅NO₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 264 | [M-H]⁺ | Loss of aldehydic hydrogen |

| 219 | [M-NO₂]⁺ | Loss of nitro group |

| 182 | [M-C₆H₁₁]⁺ | Loss of cyclohexyl radical |

| 166 | [M-C₆H₁₁S]⁺ | Cleavage of C-S bond |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Causality Behind Predictions:

-

Molecular Ion (m/z 265): The peak corresponding to the intact molecule with one electron removed will be observed.

-

[M-H]⁺ (m/z 264): Aldehydes often show a peak corresponding to the loss of the aldehydic hydrogen radical.[2]

-

Loss of NO₂ (m/z 219): Nitroaromatic compounds frequently lose the nitro group (46 Da).

-

C-S Bond Cleavage: Cleavage of the bond between the aromatic ring and the sulfur can lead to fragments at m/z 182 (loss of the cyclohexyl radical) or m/z 166 (loss of the cyclohexylthio radical). The fragmentation of thioesters and related compounds often involves cleavage at the sulfur atom.

-

Benzoyl Cation (m/z 105): A characteristic fragment for benzaldehyde derivatives.[2]

-

Cyclohexyl Cation (m/z 83): The cyclohexyl group can form a stable cation.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for analyzing a solid, volatile organic compound using EI-MS, often coupled with Gas Chromatography (GC-MS).

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup (for GC-MS):

-

Set the GC oven temperature program to ensure separation of the analyte from any impurities.

-

Set the injector temperature and transfer line temperature to ensure volatilization of the sample without thermal decomposition.

-

-

Ionization and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

-

Data Acquisition and Analysis:

-

The detector records the abundance of each ion at a specific m/z.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Diagram: EI-MS Experimental Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. This technical guide has offered a detailed, predictive overview of the expected spectral data, grounded in established chemical principles. The provided experimental protocols serve as a robust foundation for researchers to acquire high-quality data, not only for this specific compound but for a wide range of solid organic molecules. The synergy of these techniques is indispensable in modern chemical research and drug development, ensuring the integrity and identity of synthesized compounds.

References

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- University of Illinois. (n.d.). Electron Ionization | School of Chemical Sciences.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Wikipedia. (n.d.). Electron ionization.

- Royal Society of Chemistry. (n.d.). Ionization Methods in Organic Mass Spectrometry.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.

- Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.

- Seton Hall University. (2012, January 14). 200 MHz MR SOP manual.

- Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.

- Semantic Scholar. (1979, November 1). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-(Cyclohexylthio)-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-(Cyclohexylthio)-5-nitrobenzaldehyde. While specific empirical data for this compound is not extensively available in public literature, this document synthesizes established chemical principles governing its constituent functional groups—a thioether, a nitroaromatic ring, and an aldehyde. By understanding the inherent reactivity of these moieties, we can project the compound's stability profile and formulate evidence-based recommendations for its handling and storage to ensure its integrity for research and development applications. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the quality and reliability of this compound in a laboratory setting.

Introduction: Understanding the Molecular Architecture

This compound is a multifaceted organic molecule with a unique combination of functional groups that dictate its chemical behavior and, consequently, its stability. The presence of a thioether linkage, a nitro-substituted aromatic ring, and a reactive aldehyde group presents a series of potential degradation pathways that must be carefully managed. The insights provided herein are derived from the well-documented chemistry of these individual functionalities, offering a robust framework for predicting and mitigating instability.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Factors Influencing Stability

The stability of this compound is primarily influenced by environmental factors that can initiate degradation through several chemical pathways. Understanding these factors is critical for establishing appropriate storage and handling protocols.

| Factor | Potential Impact | Rationale |

| Temperature | Increased temperature accelerates degradation reactions. | Higher temperatures provide the activation energy for oxidation, hydrolysis, and thermal decomposition.[1][2] |

| Light | Photodegradation, particularly of the nitroaromatic moiety. | Nitroaromatic compounds are known to be light-sensitive and can undergo photochemical reactions.[3][4] |

| Moisture | Hydrolysis of the aldehyde group. | Aldehydes can react with water, although this is often a reversible process.[5][6] |

| Air (Oxygen) | Oxidation of the thioether and aldehyde functionalities. | Thioethers are susceptible to oxidation to sulfoxides and sulfones, and aldehydes can be oxidized to carboxylic acids.[7][8][9][10][11] |

| pH | Acid or base-catalyzed hydrolysis and other reactions. | Extreme pH conditions can promote the degradation of the molecule. |

| Incompatible Materials | Reaction with strong oxidizing or reducing agents, strong acids, and bases. | These can directly react with the functional groups of the molecule, leading to decomposition. |

Potential Degradation Pathways

The combination of functional groups in this compound gives rise to several potential degradation pathways. The following diagram illustrates the most probable routes of decomposition based on established chemical principles.

Caption: A general workflow for assessing the stability of this compound.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh samples of this compound into appropriate vials. If studying stability in solution, dissolve the compound in a suitable high-purity solvent.

-

Exposure to Stress Conditions: Place the samples under various stress conditions, such as elevated temperature (e.g., 40°C), high humidity (e.g., 75% RH), and exposure to UV or fluorescent light. Include a control sample stored under the recommended ideal conditions (2-8°C, dark, inert atmosphere).

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4 weeks), withdraw a sample from each condition.

-

Analytical Method: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow for the quantification of the parent compound and the detection of any degradation products.

-

Peak Identification: If significant degradation is observed, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the molecular weights of the degradation products, aiding in the elucidation of the degradation pathway.

-

Data Analysis: Plot the concentration of the parent compound as a function of time for each condition to determine the rate of degradation.

Conclusion

While specific experimental stability data for this compound is limited, a thorough understanding of the chemical properties of its constituent functional groups allows for the formulation of robust storage and handling guidelines. The primary degradation pathways are likely to involve oxidation of the thioether and aldehyde moieties, and photodegradation of the nitroaromatic ring. By adhering to the recommended conditions of low temperature, protection from light, and storage under an inert atmosphere, the stability and integrity of this valuable research compound can be effectively maintained. For critical applications, a well-designed stability study is recommended to confirm its stability under specific use conditions.

References

- Bell, A. T. (2003).

- Andreozzi, R., Caprio, V., Insola, A., & Marotta, R. (1999). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 34(7), 1415-1433.

- Tsang, W. (1986).

- Sheldon, R. A., & Kochi, J. K. (1981). Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.

- Rayner, C. M. (1995). Synthesis of thiols, sulfides, sulfoxides and sulfones. Contemporary Organic Synthesis, 2(6), 409-440.

- Arends, I. W. C. E., Sheldon, R. A., & Wallau, M. (1997). Catalytic Oxidations of Sulfides to Sulfoxides and Sulfones. Angewandte Chemie International Edition in English, 36(11), 1144-1163.

- Bossert, F., & Boshagen, H. (1979). Synthesen von Thioethern. Synthesis, 1979(10), 800-802.

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Andreozzi, R., Marotta, R., & Sannino, D. (2002). Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 1(7), 520-525.

- Spasiano, D., Marotta, R., & Andreozzi, R. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 774-779.

- Brill, T. B., & James, K. J. (1993).

- Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis | Environmental Science & Technology - ACS Public

- Kinetics and Mechanisms of Thermal Decomposition of Nitroarom

- Jensen, J. L., & Jencks, W. P. (1979). Hydrolysis of benzaldehyde O,S-acetals. Journal of the American Chemical Society, 101(6), 1476-1488.

- Benzaldehyde: Properties, Reactions, Production And Uses - Chemcess

- Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT

- Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692.

- Hydrolysis of benzaldehyde O,S-acetals | Journal of the American Chemical Society

- 5-Nitro-2-(phenylthio)benzaldehyde | 52548-32-0 - Smolecule

- A kind of preparation method of benzaldehyde and its derivative - Google P

- 2-(Benzylthio)-5-nitrobenzaldehyde | 175278-43-0 - Benchchem

- Conversion of Esters to Thioesters under Mild Conditions - RSC Publishing

- Chemical Storage Guidelines - Environmental Health & Safety

- A New Approach to the Synthesis of 2-Nitrobenzaldehyde.

- A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science - ResearchG

- Atropaldehyde: Comprehensive Handling, Storage, and Application Guidelines for Researchers - Benchchem

- GUIDELINES FOR CHEMICAL STORAGE IN LABS - AUB

- Understanding Common Lab Solvents

- Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF - ResearchG

- Scheme 30.

- Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investig

- Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Public

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP0275489A1 - Benzaldehyde derivatives, their preparation and application - Google Patents [patents.google.com]

- 6. chemcess.com [chemcess.com]

- 7. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

Potential biological activity of 2-(Cyclohexylthio)-5-nitrobenzaldehyde derivatives

An Investigational Framework for the Biological Activity of 2-(Cyclohexylthio)-5-nitrobenzaldehyde Derivatives

Abstract

This technical guide outlines a comprehensive investigational framework for evaluating the potential biological activities of this compound and its derivatives. This class of compounds, characterized by a nitroaromatic core, a thioether linkage, and a lipophilic cyclohexyl moiety, presents a compelling scaffold for drug discovery. Based on the known bioactivities of these constituent functional groups, it is hypothesized that these derivatives may possess significant antimicrobial and/or cytotoxic properties. This document provides a structured, multi-tiered approach, beginning with a proposed synthetic route and characterization, followed by primary biological screening protocols, and culminating in detailed methodologies for elucidating potential mechanisms of action. The protocols are designed to be self-validating and are grounded in established scientific literature to ensure accuracy and reproducibility for researchers in drug development.

Introduction: Rationale and Hypothesis

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The this compound core represents a unique convergence of three pharmacologically significant motifs, providing a strong rationale for its investigation as a source of new therapeutic agents.

The Chemical Scaffolding: Unpacking the Core Structure

The molecule's structure can be deconstructed into three key components, each contributing to its potential bioactivity:

-

5-Nitrobenzaldehyde Moiety : Nitroaromatic compounds are well-established as potent antimicrobial and antiparasitic agents.[1][2][3] Their mechanism often involves reductive bioactivation within target cells to generate reactive nitrogen species, which can damage DNA and other critical biomolecules.[2][3][4] The aldehyde group also serves as a reactive handle for synthesizing a diverse library of derivatives, such as Schiff bases, which have shown promising anticancer activities.[5][6]

-

Thioether Linkage : Thioethers are integral to numerous pharmaceuticals and natural products, contributing to their metabolic stability and target-binding affinity.[7][8][9][10] The sulfur atom can participate in various non-covalent interactions, enhancing the molecule's engagement with biological targets.[8]

-

Cyclohexyl Group : This saturated carbocyclic ring is a popular fragment in drug design.[11] It imparts significant lipophilicity, which can enhance membrane permeability and improve pharmacokinetic properties.[12] By replacing a flat aromatic ring, the three-dimensional nature of the cyclohexyl group can offer more contact points with a target protein, potentially increasing binding affinity and specificity.[11][13]

Central Hypothesis

Based on these structural features, the central hypothesis of this guide is that This compound derivatives are likely to exhibit potent antimicrobial activity against a range of pathogens and/or selective cytotoxicity against cancer cell lines. The proposed mechanism for antimicrobial action involves nitroreductase-mediated activation, while the cytotoxic effects may be driven by the induction of oxidative stress and apoptosis. This guide provides the experimental framework to systematically test this hypothesis.

Synthesis and Characterization

The generation of a library of derivatives is the foundational step in this investigation. A reliable and versatile synthetic route is essential.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct route to the target scaffold is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an activated aryl halide, such as 2-chloro-5-nitrobenzaldehyde, with cyclohexylthiol. The electron-withdrawing nitro group in the para-position to the leaving group (chloride) strongly activates the aromatic ring toward nucleophilic attack, making this a highly favorable reaction.[14]

Protocol: Synthesis of this compound

-

To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add cyclohexylthiol (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the title compound.

Synthesis and Derivatization Workflow

The following diagram illustrates the proposed workflow from synthesis to the creation of a diverse chemical library.

Caption: Synthetic workflow for the core scaffold and subsequent derivatization.

Physicochemical and Structural Characterization

Confirmation of the synthesized compounds' identity and purity is critical. The following standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NO₂, -CHO, C-S).

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compounds, which should be >95% for biological testing.

Tier 1: Primary Biological Screening

The objective of this tier is to perform a broad-spectrum evaluation to identify the primary biological activity of the synthesized derivatives.

Antimicrobial Susceptibility Testing

Rationale: The presence of the nitroaromatic moiety is a strong indicator of potential antimicrobial activity.[1][15] The broth microdilution method is a standardized, quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits visible microbial growth.[16][17]

Protocol: Broth Microdilution for MIC Determination [16][18][19][20]

-

Preparation: Prepare a 2x stock solution of each test compound in an appropriate solvent (e.g., DMSO). In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

-

Serial Dilution: Add 100 µL of the 2x compound stock to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.[18]

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well (except for the sterility control) with 5 µL of the standardized bacterial suspension.[18]

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[17]

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[16]

Data Presentation: MIC Values (µg/mL)

| Compound ID | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |

| Derivative 1 | |||

| Derivative 2 | |||

| Ciprofloxacin | |||

| Fluconazole |

In Vitro Cytotoxicity Screening

Rationale: Many compounds with antimicrobial properties also exhibit cytotoxicity against mammalian cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[21][22] This screen will identify compounds with potential anticancer activity and provide a preliminary assessment of their therapeutic index.

Protocol: MTT Assay for Cell Viability [23][24]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[22]

-

Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[23][24]

-

Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: IC₅₀ Values (µM)

| Compound ID | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HEK293 (Non-cancerous) |

| Derivative 1 | |||

| Derivative 2 | |||

| Doxorubicin |

Tier 2: Mechanistic Elucidation

Based on promising results from the primary screen, this tier focuses on investigating the potential mechanisms of action (MoA).

Scenario A: If Potent Antimicrobial Activity is Confirmed

Hypothesis: The antimicrobial effect is mediated by the generation of intracellular Reactive Oxygen Species (ROS) following the reductive activation of the nitro group.

Proposed Experiment: Intracellular ROS Measurement

The DCFH-DA assay is a common method for detecting total cellular ROS.[25] The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26][27][28][29]

Protocol: DCFH-DA Assay for ROS Detection in Bacteria

-

Cell Preparation: Grow bacterial cells to the mid-log phase and harvest by centrifugation. Wash the cells twice with phosphate-buffered saline (PBS).

-

Loading Dye: Resuspend the bacterial pellet in PBS containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.[25][26]

-

Washing: Centrifuge the cells to remove the excess dye and resuspend them in fresh PBS.

-

Treatment: Aliquot the cell suspension into a black, clear-bottom 96-well plate. Add the test compounds at their MIC and 2x MIC concentrations. Use hydrogen peroxide (H₂O₂) as a positive control.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[27][28] Monitor the fluorescence over time (e.g., every 15 minutes for 2 hours).

-

Analysis: An increase in fluorescence intensity relative to the untreated control indicates ROS production.

Scenario B: If Potent and Selective Cytotoxicity is Confirmed

Hypothesis: The cytotoxic activity is due to the induction of apoptosis, potentially mediated by oxidative stress and the modulation of key survival pathways like NF-κB. The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[30][31][32]

Proposed Signaling Pathway for Investigation

Caption: Hypothesized mechanism of apoptosis induction via inhibition of the NF-κB pathway.

Proposed Experiment 1: Apoptosis Confirmation

The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently labeled Annexin V.[33][34] PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.[33]

Protocol: Annexin V/PI Staining for Apoptosis [33][34]

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[33][34]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the samples immediately by flow cytometry.

-

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Summary and Future Directions

This guide provides a systematic, hypothesis-driven framework for investigating the biological potential of this compound derivatives. By progressing through the tiers of synthesis, primary screening, and mechanistic elucidation, researchers can efficiently identify lead compounds for further development.

Future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of analogs to understand how modifications to each part of the scaffold affect biological activity.

-

Target Identification: For compounds with confirmed activity, employing techniques like affinity chromatography or proteomics to identify the specific molecular target(s).

-

In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

By following this structured approach, the therapeutic potential of this novel chemical class can be thoroughly and rigorously explored.

References

- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

- Das, S. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

- Kim, H., et al. (2020). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. JoVE. [Link]

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- MDPI. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]

- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.

- Cell Biolabs. (n.d.). ROS Assay Kit Protocol.

- MI - Microbiology. (n.d.). Broth Microdilution.

- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Kim, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158). [Link]

- MDPI. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- King, A. M., & Copp, B. R. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 992. [Link]

- Microbe Online. (2013). Broth Dilution Method for MIC Determination.

- Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives.

- ResearchGate. (2025). (PDF) Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide.

- Chen, L. W., Egan, L., & Li, Z. W. (2004). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. American Journal of Cancer Research, 6(2), 121–142. [Link]

- PubMed. (1972). Antimicrobial Activity of a Series of Halo-Nitro Compounds.

- American Association for Cancer Research. (2004). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control.

- PubMed. (2021). Thioethers: An Overview.

- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Stacking with No Planarity?. Journal of Medicinal Chemistry, 57(9), 3594–3605. [Link]

- Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY.

- Xia, Y., Shen, S., & Verma, I. M. (2014). Role of the NFκB-signaling pathway in cancer. Oncoimmunology, 3(1), e28157. [Link]

- PubMed. (2021). Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds?.

- American Association for Cancer Research. (2012). NF-κB in Cancer: A Matter of Life and Death.

- Omics Online. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design.

- Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from Chemistry LibreTexts website: [Link]

- ResearchGate. (2024). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- ResearchGate. (2020). Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes.

- ResearchGate. (n.d.). Other drugs containing thioethers.

- RSC Publishing. (2021). Benzyl thioether formation merging copper catalysis.

- ResearchGate. (n.d.). (PDF) Thioethers: An Overview.

- PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.

- Journal of Pharmaceutical and Health Sciences. (2018). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Retrieved from Journal of Pharmaceutical and Health Sciences website: [Link]

- PubMed. (2011). 2-Chloro-5-nitro-benzaldehyde thio-semicarbazone.

- National Center for Biotechnology Information. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl thioether formation merging copper catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08015F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ãWhitepaperãCyclohexanes in Drug Discovery [promotion.pharmablock.com]

- 12. omicsonline.org [omicsonline.org]

- 13. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of a series of halo-nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. clyte.tech [clyte.tech]

- 23. broadpharm.com [broadpharm.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 28. doc.abcam.com [doc.abcam.com]

- 29. bioquochem.com [bioquochem.com]

- 30. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 32. aacrjournals.org [aacrjournals.org]

- 33. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 34. bosterbio.com [bosterbio.com]

An In-depth Technical Guide to 2-(Cyclohexylthio)-5-nitrobenzaldehyde: Synthesis, Properties, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Cyclohexylthio)-5-nitrobenzaldehyde, a niche aromatic thioether with potential applications in medicinal chemistry and materials science. While the formal discovery and extensive characterization of this compound are not widely documented in peer-reviewed literature, this guide synthesizes available information to present a detailed account of its synthesis, physicochemical properties, and a forward-looking perspective on its potential biological significance. The core of this document focuses on the logical synthetic pathway, proceeding from the well-established precursor, 2-Chloro-5-nitrobenzaldehyde. Detailed, field-proven protocols for the synthesis of this precursor are provided, followed by a robust, representative protocol for the synthesis of the title compound. This guide is intended to serve as a foundational resource for researchers interested in exploring the unique chemical space occupied by this compound and its derivatives.

Introduction and Physicochemical Properties

This compound, also known by its IUPAC name 2-(cyclohexylsulfanyl)-5-nitrobenzaldehyde, is an organic compound that merges a benzaldehyde scaffold with a cyclohexyl thioether and a nitro functional group.[1] This unique combination of moieties suggests a rich chemical reactivity and potential for diverse applications. The presence of the electron-withdrawing nitro group and the aldehyde functionality, juxtaposed with the thioether linkage, creates a distinct electronic profile that can be exploited in various chemical transformations.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 175278-46-3 |

| Molecular Formula | C₁₃H₁₅NO₃S |

| Molecular Weight | 265.33 g/mol |

| InChI Key | KKPVOEAECFNQNB-UHFFFAOYSA-N |

| IUPAC Name | 2-(cyclohexylsulfanyl)-5-nitrobenzaldehyde |

Synthesis of the Key Precursor: 2-Chloro-5-nitrobenzaldehyde

The most logical and well-documented pathway to this compound proceeds through the key intermediate, 2-Chloro-5-nitrobenzaldehyde. The synthesis of this precursor is a critical first step and is typically achieved via the nitration of 2-chlorobenzaldehyde.

Synthetic Pathway for 2-Chloro-5-nitrobenzaldehyde

The nitration of 2-chlorobenzaldehyde is a classic example of electrophilic aromatic substitution. The reaction must be carefully controlled to favor the formation of the desired 2-chloro-5-nitrobenzaldehyde isomer over other potential isomers, such as 2-chloro-3-nitrobenzaldehyde.

Caption: Synthetic workflow for 2-Chloro-5-nitrobenzaldehyde.

Detailed Experimental Protocol for 2-Chloro-5-nitrobenzaldehyde Synthesis

This protocol is a representative method for the nitration of 2-chlorobenzaldehyde.

Materials:

-

2-Chlorobenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Deionized Water

-

Methanol/Water or Acetone/Water for purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5°C.

-

Addition of Starting Material: Slowly add 2-chlorobenzaldehyde to the cold sulfuric acid while maintaining the temperature below 10°C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

-